molecular formula C20H23NO3 B13108301 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone CAS No. 20870-64-8

3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone

Cat. No.: B13108301
CAS No.: 20870-64-8
M. Wt: 325.4 g/mol
InChI Key: ANXFYQLOZMIJFZ-UHFFFAOYSA-N
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Description

3,3-Bis(2-hydroxypropyl)-1-phenylindolin-2-one is a complex organic compound with a unique structure that includes both hydroxypropyl and phenyl groups attached to an indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(2-hydroxypropyl)-1-phenylindolin-2-one typically involves the reaction of indolinone derivatives with hydroxypropyl reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where the indolinone core is reacted with 2-hydroxypropyl bromide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(2-hydroxypropyl)-1-phenylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxypropyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,3-Bis(2-hydroxypropyl)-1-phenylindolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(2-hydroxypropyl)-1-phenylindolin-2-one involves its interaction with specific molecular targets. The hydroxypropyl groups can form hydrogen bonds with biological molecules, while the indolinone core can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(2-hydroxyethyl)-1-phenylindolin-2-one: Similar structure but with hydroxyethyl groups instead of hydroxypropyl.

    3,3-Bis(2-hydroxypropyl)-1-methylindolin-2-one: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

3,3-Bis(2-hydroxypropyl)-1-phenylindolin-2-one is unique due to the presence of both hydroxypropyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

20870-64-8

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

3,3-bis(2-hydroxypropyl)-1-phenylindol-2-one

InChI

InChI=1S/C20H23NO3/c1-14(22)12-20(13-15(2)23)17-10-6-7-11-18(17)21(19(20)24)16-8-4-3-5-9-16/h3-11,14-15,22-23H,12-13H2,1-2H3

InChI Key

ANXFYQLOZMIJFZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC(C)O)O

Origin of Product

United States

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